molecular formula C23H19N3O5S B4617999 2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone

2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B4617999
M. Wt: 449.5 g/mol
InChI Key: ADJSBWZUBCXFAL-UHFFFAOYSA-N
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Description

2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.10454189 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Activity

The synthesis of quinazolinone derivatives, including structures similar to 2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone, has shown significant analgesic activity. These compounds were synthesized and tested in vitro for their ability to reduce pain, showing higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).

Anticancer Activity

Research on quinazolinone derivatives has highlighted their potential in cancer treatment. Specifically, compounds like 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1) have been investigated for their cytotoxic effects against various cancer cell lines, demonstrating significant anticancer potential (M. Hour et al., 2007).

Antimycobacterial Activity

Studies on the antitubercular activities of quinazolinone derivatives have shown that specific substitutions on the quinazolinone core can lead to potent antitubercular agents. The presence of nitro substituents has been identified as crucial for activity, with reductive activation being key to their antimycobacterial properties (Yanlin Jian et al., 2020).

Antimicrobial Activity

The synthesis of thiazoloquinazoline derivatives and their evaluation for antimicrobial activities have been explored, with some compounds showing promising results against a range of bacteria and fungi. This indicates the potential for developing new antimicrobial agents based on the quinazolinone scaffold (T. Selvam & Vijayaraj Kumar Palanirajan, 2010).

Hypolipidemic Activities

Novel quinazolinone derivatives have been investigated for their hypolipidemic activities, showing the ability to lower triglyceride and total cholesterol levels. Substitutions at specific positions on the quinazolinone ring have been linked to increased activity, highlighting their therapeutic potential for managing lipid disorders (Y. Kurogi et al., 1996).

Anticonvulsant Evaluation

Quinazolinone derivatives have also been assessed for their anticonvulsant properties. Some synthesized compounds exhibited potent anticonvulsant activity, with low neurotoxicity and toxicity, suggesting their potential use in treating seizures (A. El-Azab et al., 2011).

Properties

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-30-20-10-6-5-9-18(20)25-22(27)16-7-3-4-8-17(16)24-23(25)32-14-15-11-12-21(31-2)19(13-15)26(28)29/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJSBWZUBCXFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.